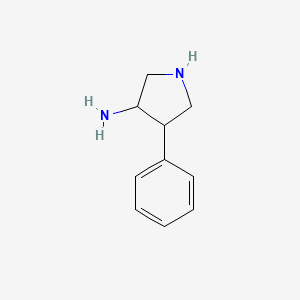

4-Phenylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVJPRMSEZRNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Established Synthetic Pathways for 4-Phenylpyrrolidin-3-amine

The synthesis of the this compound core relies on foundational organic chemistry principles, including the formation of the heterocyclic ring and the strategic introduction of functional groups.

Cyclization Reactions of Precursor Molecules

The formation of the pyrrolidine (B122466) ring is a critical step, often achieved through the cyclization of linear precursor molecules. One established route involves the transformation of itaconic acid, which serves as a key starting material. mdpi.com This process begins with the reaction of itaconic acid with aniline (B41778) to form 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, effectively constructing the core pyrrolidone ring structure through a cyclization reaction. mdpi.com

Another advanced strategy for forming substituted pyrrolidine rings is through a Domino Ring-Opening Cyclization (DROC) of activated aziridines with a nucleophile like malononitrile. researchgate.net This method, often catalyzed by Lewis acids such as Scandium(III) triflate (Sc(OTf)₃), proceeds via an Sₙ2-type pathway where the nucleophile attacks the activated aziridine, leading to ring opening followed by an intramolecular cyclization to yield highly functionalized dihydropyrroles, which are precursors to the saturated pyrrolidine ring. researchgate.net

Multi-step Synthesis Approaches

Complex molecules like this compound are typically assembled through multi-step sequences that allow for precise control over the stereochemistry and functional group placement. A well-documented approach is the five-step transformation of itaconic acid into a 1-phenyl-5-oxopyrrolidin-3-yl substituted pyrimidine (B1678525). mdpi.com This sequence highlights a typical multi-step logic where the pyrrolidine ring is first synthesized and then further functionalized.

The key steps in this pathway include:

Michael Addition and Cyclization: Reaction of itaconic acid with aniline.

Amidation: Conversion of the resulting carboxylic acid to an amide.

Condensation: Reaction with a suitable reagent to build a new ring system attached to the pyrrolidine core.

Cyclization: Formation of a pyrimidine ring.

Hydrolysis: Conversion of an ester group to a carboxylic acid, yielding the final functionalized product. mdpi.com

A similar multi-step logic is employed in the synthesis of the related compound 4-phenylpyrrolidin-2-one, which can be prepared in three steps starting from a commercial compound, using a dynamic kinetic resolution (DKR) as the key asymmetric step. researchgate.net

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Itaconic acid | Aniline, Acetic Anhydride (B1165640) | 1-phenyl-5-oxopyrrolidine-3-carboxylic acid | 80% |

| 2 | 1-phenyl-5-oxopyrrolidine-3-carboxylic acid | Meldrum's acid, CDI, 4-DMAP | 5-(1-phenyl-5-oxopyrrolidin-3-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 75% |

| 3 | Product of Step 2 | Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | 3-(2-(dimethylamino)vinyl)-1-phenyl-5-oxopyrrolidine | - |

| 4 | Product of Step 3 | Acetamidine or Benzamidine | Methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate | 50-65% |

| 5 | Product of Step 4 | 1 M NaOH (aq), Methanol, THF | 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | 86-92% |

Direct Carbamation Strategies

Direct carbamation involves the introduction of a carbamate (B1207046) group onto a molecule, which can serve as a precursor to the amine functionality. While specific examples for the direct carbamation of a 4-phenylpyrrolidine precursor are not detailed, general methods are well-established. A three-component coupling of an amine, carbon dioxide, and a halide in the presence of cesium carbonate can efficiently produce carbamates under mild conditions. organic-chemistry.org Such a strategy could theoretically be applied to a suitable 4-phenylpyrrolidine precursor to install a protected amine group. Another approach involves the Curtius rearrangement of an acyl azide, formed from a carboxylic acid, which generates an isocyanate that can be trapped by an alcohol to form a carbamate. organic-chemistry.org These methods provide a direct route to N-protected amines, which can then be deprotected to yield the final amine product. nih.gov

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental impact of synthesis, advanced techniques are often employed.

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ekb.egresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. core.ac.uk This technique is particularly beneficial for the synthesis of heterocyclic compounds. ekb.eg For instance, the one-pot synthesis of pyrrolidinetriones from anilines and enamino diketones shows significantly better yields and shorter reaction times under microwave irradiation compared to traditional refluxing. core.ac.uk Similarly, the synthesis of 4-amino-5-aryl-3-mercapto-(4H)-1,2,4-triazoles demonstrated a significant rate enhancement with microwave heating. asianpubs.org These findings suggest that the cyclization and functionalization steps in the synthesis of this compound could be substantially optimized by applying microwave technology, leading to a more efficient and greener chemical process. ekb.eg

| Product | Conventional Method (Reflux) | Microwave Method |

|---|---|---|

| Time | 8 hours | ~13 minutes |

| Yield | Lower | 50-76% (Moderate to Good) |

Application of Protecting Group Chemistry

In any multi-step synthesis involving a reactive functional group like an amine, protecting group chemistry is essential. libretexts.org The amino group in a precursor to this compound is nucleophilic and can participate in unwanted side reactions. To prevent this, the amine is temporarily "masked" with a protecting group. pressbooks.pub

Common strategies for amine protection include:

Acylation: Forming an amide using reagents like tert-butyloxycarbonyl anhydride (Boc₂O) to give a Boc-protected amine. youtube.com This group is stable under many reaction conditions but can be easily removed with acid.

Sulfonylation: Reacting the amine with a sulfonyl chloride, such as 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), to form a stable sulfonamide. orgsyn.org The SES group is robust but can be cleaved under relatively mild, specific conditions using a fluoride (B91410) source like TBAF. orgsyn.org

The choice of protecting group is critical and depends on the specific reaction conditions that will be used in subsequent steps. An ideal protecting group is easy to install, stable throughout the synthetic sequence, and can be removed selectively in high yield without affecting the rest of the molecule. pressbooks.pub

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine (B6355638) in DMF) |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | SES-Cl | Fluoride source (e.g., TBAF, CsF) |

Asymmetric Synthesis Approaches

The asymmetric synthesis of this compound and its derivatives is crucial for accessing specific stereoisomers with desired biological activities. Key strategies include dynamic kinetic resolution using enzymes and various chiral induction methodologies.

Dynamic Kinetic Resolution via Enzymatic Amination

Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral amines from corresponding ketones. nih.gov This method has been successfully applied to the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one, a precursor to this compound. mdpi.comresearchgate.net The process involves an enzymatic enantioselective amination reaction catalyzed by ω-transaminases. mdpi.comresearchgate.net

In a notable application, the DKR of a racemic α-chiral aldehyde was employed to prepare a precursor for 3-phenyl-GABA derivatives. acs.orgacs.org The reaction, catalyzed by an ω-transaminase (ATA-117), yielded the desired product in high isolated yield, although the stereoselectivity was moderate. acs.orgacs.org The choice of co-solvent and pH are critical parameters that require careful optimization to enhance the enantioselectivity of the reaction. researchgate.net

The mechanism of ω-transaminase-catalyzed reactions involves the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, facilitated by the cofactor pyridoxal (B1214274) 5′-phosphate (PLP). nih.gov This process can be used for either kinetic resolution of a racemic amine or for the asymmetric synthesis from a prochiral ketone. nih.gov To drive the reaction equilibrium towards the product amine, various strategies are employed, such as using a co-substrate that removes the ketone byproduct. nih.govtdx.cat

Table 1: Key Features of Dynamic Kinetic Resolution via Enzymatic Amination

| Feature | Description | Reference |

| Enzyme Class | ω-Transaminases (ω-TAs) | nih.govmdpi.com |

| Key Principle | Combines in-situ racemization of the less reactive enantiomer with the stereoselective enzymatic reaction of the more reactive one. | nih.gov |

| Application | Synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one. | mdpi.comresearchgate.netacs.org |

| Optimization | Co-solvent and pH are crucial for improving enantioselectivity. | researchgate.net |

Chiral Induction Methodologies

Chiral induction is a fundamental strategy in asymmetric synthesis where a chiral auxiliary or reagent directs the stereochemical outcome of a reaction. One prominent method involves the use of sulfinamides, such as tert-butanesulfinamide (tBS), as a chiral source. nih.gov This approach allows for the stereodivergent synthesis of amines with multiple chiral centers through sequential chirality induction and transfer events. nih.gov

The use of chiral auxiliaries is a well-established method for inducing asymmetry. For instance, (S)-α-methylbenzylamine has been used as a chiral auxiliary in the synthesis of enantiomerically pure quinazolinones, which are precursors to chiral amino acids. scirp.org Another approach involves the use of chiral aminophenol ligands to induce asymmetry in the synthesis of complex molecules. google.com

Recent advancements in organocatalysis have also provided powerful tools for chiral induction. rsc.org For example, organocatalyzed kinetic resolution has been used to synthesize highly sterically congested α-tertiary amines. rsc.org These methods often rely on the formation of a transient chiral intermediate that directs the subsequent bond formation. nih.gov

Synthesis of Key Intermediates and Analogues

The synthesis of key intermediates and structural analogs is essential for developing new derivatives and exploring structure-activity relationships. This section focuses on the formation of 1-phenylpyrrolidin-3-amine (B101601) and 4-phenylpyrrolidone derivatives.

Formation of 1-Phenylpyrrolidin-3-amine Derivatives

Derivatives of 1-phenylpyrrolidin-3-amine are important scaffolds in drug discovery. Their synthesis often involves the formation of a carbon-nitrogen bond between a pyrrolidine ring and a phenyl group.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines from aryl halides. organic-chemistry.orgwikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.org

In the context of pyrrolidine derivatives, the Buchwald-Hartwig reaction has been employed to couple a pyrrolidine moiety with an aryl halide to form 1-arylpyrrolidines. ucl.ac.uk For example, 3-pyrrolidine ester can be cross-coupled with an aryl iodide under palladium catalysis to yield the corresponding 1-arylpyrrolidine, which can then be further modified. ucl.ac.uk The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.orgsigmaaldrich.com Third-generation palladium precatalysts have been developed to improve the efficiency and reliability of generating the active catalytic species. sigmaaldrich.com

The reaction typically involves an aryl halide, an amine, a base, and a palladium catalyst with a suitable ligand. wikipedia.orgsigmaaldrich.com The mechanism proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example Reagents/Conditions | Reference |

| Palladium Source | Pd G3 precatalysts, PEPPSI™ precatalysts | sigmaaldrich.com |

| Ligand | BrettPhos, XPhos, BINAP, DPPF | wikipedia.orgsigmaaldrich.com |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | sigmaaldrich.com |

| Solvent | Toluene, Dioxane, THF | sigmaaldrich.com |

| Temperature | Room temperature to 110 °C | sigmaaldrich.com |

Synthesis of 4-Phenylpyrrolidone Derivatives

4-Phenylpyrrolidone derivatives are key intermediates in the synthesis of various biologically active compounds. google.com Their synthesis can be achieved through several routes, often starting from readily available materials.

One synthetic approach starts from itaconic acid, which is transformed in a multi-step sequence to a 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid intermediate. mdpi.com This intermediate can then be further derivatized. Another method involves a six-step synthesis starting from benzaldehyde, proceeding through condensation, addition, hydrogenation, hydrolysis, esterification, and finally cyclization to yield 4-phenyl-2-pyrrolidone. google.com

An alternative synthesis of 4-phenylpyrrolidin-2-one utilizes an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone (B1345705) with O-(diphenylphosphinyl)hydroxylamine. orgsyn.org Furthermore, the hydrogenation of ethyl 2-(5-methyl-2-oxo-4-phenylpyrrolidin-1-yl)acetates can lead to 5-methyl-4-phenylpyrrolidin-2-ones. caldic.com The synthesis of 1,3-disubstituted 5-oxopyrrolidine derivatives has also been reported starting from 1-phenyl-5-oxopyrrolidine-3-carbohydrazides. lmaleidykla.lt

Preparation of Substituted Pyrrolidines as Building Blocks

The pyrrolidine scaffold is a highly valued structural motif in medicinal chemistry, and the development of synthetic routes to create variously substituted pyrrolidines as versatile building blocks is a key area of research. diva-portal.orgnih.gov These building blocks are strategically designed with functional groups that allow for further diversification, enabling their incorporation into more complex drug candidates. diva-portal.org The goal is often to devise simple, fast, and cost-effective synthetic pathways that start from readily available materials. diva-portal.org

A number of synthetic strategies have been developed to access these crucial intermediates. One prominent method is the 1,3-dipolar cycloaddition, which can be used to stereoselectively produce highly functionalized pyrrolidine derivatives. nih.gov For instance, the reaction between an azomethine ylide, such as one generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, and an alkene like methyl acrylate (B77674) can yield substituted pyrrolidine rings. nih.gov This approach has been successfully applied to generate 4-benzylpyrrolidine-3-carboxylic acid derivatives, which are potent agonists for peroxisome proliferator-activated receptors (PPARs). nih.gov

Other routes focus on multi-step sequences starting from simple precursors. For example, a synthetic pathway to produce highly modifiable 2,4-disubstituted pyrrolidines has been demonstrated, which avoids expensive catalysts and harsh conditions often required in other procedures. diva-portal.org This particular pathway shows significant potential for introducing a variety of functional groups at the 4-position, including fluoro, difluoro, nitrile, and alcohol groups. diva-portal.org Another approach involves the Michael addition, an asymmetric organocatalytic method for carbon-carbon bond formation, to synthesize key building blocks for potential analgesic drugs. dovepress.com For example, the reaction of 2-methylpentanal (B94375) with N-phenylmaleimide can produce a substituted pyrrolidinedione derivative. dovepress.com

The versatility of these building blocks is paramount for their application in drug discovery. diva-portal.orgnih.gov Chemical suppliers offer a wide range of secondary amines, including many pyrrolidine-based scaffolds, which serve as intermediates for library synthesis. enamine.net These pre-functionalized rings are designed for easy modification through common reactions like amide coupling, alkylation, and reductive amination. enamine.net

Below is a table summarizing various synthetic approaches to prepare substituted pyrrolidine building blocks.

| Starting Materials | Key Reaction Type | Resulting Pyrrolidine Scaffold | Reference |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, methyl acrylate | 1,3-Dipolar Cycloaddition | 4-Benzylpyrrolidine-3-carboxylic acid derivatives | nih.gov |

| 2-methylpentanal, N-phenylmaleimide | Asymmetric Michael Addition | (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal | dovepress.com |

| Itaconic acid, primary amines | Cyclization, Masamune-Claisen condensation | 2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones | researchgate.netresearchgate.net |

| 4-methoxyaniline, ethyl 2-oxopropanoate, benzaldehyde | Multi-component reaction | 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one | diva-portal.org |

Parallel Synthesis Strategies for Library Generation

Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening. fortunepublish.com This combinatorial chemistry approach has been effectively applied to the pyrrolidine scaffold to explore the structure-activity relationships (SAR) of new drug candidates. researchgate.netresearchgate.net By systematically modifying substituents around the core ring, chemists can efficiently identify compounds with improved potency and optimized pharmacological properties. diva-portal.org

Both solid-phase and solution-phase synthesis techniques are employed for library generation. fortunepublish.com Solid-phase organic synthesis (SPOS) offers advantages such as simplified purification, as by-products and excess reagents can be easily washed away from the resin-bound product, and compatibility with automation. fortunepublish.commdpi.com Solution-phase synthesis, on the other hand, allows for easier reaction monitoring and is often more adaptable to a wider range of chemical reactions. fortunepublish.com

To accelerate the synthesis process, particularly for more complex molecules, microwave irradiation has been adopted. nih.gov Microwave-assisted parallel synthesis can significantly reduce reaction times for steps like peptide couplings and Fmoc-removal in solid-phase synthesis, allowing for the generation of a 96-member library of hexapeptides within 24 hours. nih.gov

The table below illustrates a subset of a compound library generated via parallel synthesis, based on a 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide scaffold. researchgate.netmdpi.com

| Core Structure | R Group (Amine Used) | Compound Name |

| Benzylamine | N-Benzyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide | |

| Pyrrolidine | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)-5-(pyrrolidin-1-ylcarbonyl)pyrimidine | |

| Morpholine (B109124) | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)-5-(morpholin-4-ylcarbonyl)pyrimidine | |

| Piperidine | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)-5-(piperidin-1-ylcarbonyl)pyrimidine |

Chemical Reactivity and Transformation Studies of Phenylpyrrolidin 3 Amine Derivatives

Fundamental Reaction Mechanisms

The structural framework of 4-phenylpyrrolidin-3-amine allows for a variety of chemical transformations. Understanding these fundamental reaction mechanisms is crucial for the synthesis of novel derivatives with desired properties.

Oxidation Reactions

The oxidation of this compound derivatives can lead to various products depending on the oxidizing agent and reaction conditions. The nitrogen atom of the pyrrolidine (B122466) ring and the primary amine are both susceptible to oxidation. For instance, tertiary amines can be oxidized to form N-oxides. msu.edu The oxidation of secondary amines can yield hydroxylamines which may be further oxidized to nitrones. uomustansiriyah.edu.iq In some cases, oxidation can lead to the formation of imines. The presence of a phenyl group can also influence the reaction, potentially leading to aromatic hydroxylation under certain conditions.

Research has shown that the oxidation of related pyrrolidine structures, such as 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol, has been investigated using various oxidizing agents like TEMPO/NaOCl and ceric ammonium (B1175870) nitrate (B79036) (CAN), leading to the corresponding ketone. diva-portal.org While not directly involving this compound, these studies provide insight into the oxidative potential of the pyrrolidine ring system.

Nucleophilic Substitution Processes

Nucleophilic substitution is a key reaction for modifying the this compound scaffold. The primary amine group is a potent nucleophile and can readily react with electrophiles. ibchem.comscience-revision.co.uk Additionally, functional groups attached to the pyrrolidine ring can be replaced by other nucleophiles.

A general scheme for nucleophilic substitution involves the attack of a nucleophile (Nu⁻) on an alkyl halide (R-X), resulting in the formation of a new bond and the departure of the halide leaving group. ibchem.com

R-X + Nu⁻ → R-Nu + X⁻ ibchem.com

In the context of this compound derivatives, this can involve:

Reaction with alkyl halides: The primary amine can displace a halide to form secondary or tertiary amines. libretexts.org

Reaction with acyl chlorides or anhydrides: This leads to the formation of amides.

Displacement of other leaving groups: Functional groups on the pyrrolidine ring, such as hydroxyl groups converted to good leaving groups like tosylates or mesylates, can be displaced by various nucleophiles. For instance, a hydroxyl group can be converted to a triflate, which is then displaced by an azide, followed by reduction to an amine. nih.gov

The table below summarizes some common nucleophilic substitution reactions.

| Nucleophile | Electrophile | Product |

| Hydroxide (B78521) ion (OH⁻) | Alkyl halide | Alcohol |

| Cyanide ion (CN⁻) | Alkyl halide | Nitrile |

| Ammonia (B1221849) (NH₃) | Alkyl halide | Primary amine |

Reductive Transformations

Reductive transformations are crucial for modifying functional groups within this compound derivatives. These reactions can target nitro groups, amides, or other reducible functionalities that may be present on the molecule.

For example, the reduction of a nitro group, which can be introduced into the pyrrolidine ring system through various synthetic routes, yields a primary amine. durham.ac.uk This transformation is often achieved using reducing agents such as hydrogen gas with a metal catalyst (e.g., Pd/C) or metal hydrides.

Amide functionalities, which can be formed from the primary amine, can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub This reaction effectively converts a carbonyl group into a methylene (B1212753) group (C=O → CH₂). pressbooks.pub

The table below illustrates some reductive transformations.

| Functional Group to be Reduced | Reducing Agent | Product |

| Nitro Group (R-NO₂) | H₂, Pd/C | Primary Amine (R-NH₂) |

| Amide (R-CONH-R') | LiAlH₄ | Amine (R-CH₂-NH-R') |

| Imine (R=N-R') | NaBH₄ | Amine (R-CH-NH-R') |

Hydrolysis of Functional Groups

Hydrolysis is a chemical reaction where water is used to break down a compound. In the context of this compound derivatives, functional groups such as amides and esters are susceptible to hydrolysis, typically under acidic or basic conditions. unizin.orgnerdfighteria.info

Amide hydrolysis, for instance, breaks the amide bond to yield a carboxylic acid and an amine. unizin.orgbyjus.com This reaction is generally slow in neutral water but is catalyzed by acids or bases. nerdfighteria.infobyjus.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. nerdfighteria.infobyjus.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. byjus.com

Similarly, ester groups can be hydrolyzed to a carboxylic acid and an alcohol. unizin.orgnerdfighteria.info

The table below outlines the products of hydrolysis for amides and esters.

| Functional Group | Condition | Products |

| Amide | Acidic (H₃O⁺) | Carboxylic Acid + Amine Salt |

| Amide | Basic (OH⁻, heat) | Carboxylate Salt + Amine |

| Ester | Acidic (H₃O⁺) | Carboxylic Acid + Alcohol |

| Ester | Basic (OH⁻, heat) | Carboxylate Salt + Alcohol |

Amine Functional Group Chemistry

The primary amine group in this compound is a key site for chemical modifications, allowing for the synthesis of a wide array of derivatives.

N-Alkylation Reactions

N-alkylation is a fundamental reaction of the primary amine in this compound, involving the formation of a new carbon-nitrogen bond. ambeed.com This reaction typically occurs with alkyl halides, where the amine acts as a nucleophile and displaces the halide. wikipedia.org

The reaction can proceed to form secondary and tertiary amines. wikipedia.org However, controlling the degree of alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the primary amine, potentially leading to over-alkylation and the formation of quaternary ammonium salts. wikipedia.org To achieve selective mono-alkylation, specific reagents and conditions are often employed. organic-chemistry.org For example, reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for controlled N-alkylation.

The table below presents examples of N-alkylation reactions.

| Amine | Alkylating Agent | Product |

| Primary Amine (R-NH₂) | Alkyl Halide (R'-X) | Secondary Amine (R-NH-R') |

| Secondary Amine (R₂NH) | Alkyl Halide (R'-X) | Tertiary Amine (R₂N-R') |

| Tertiary Amine (R₃N) | Alkyl Halide (R'-X) | Quaternary Ammonium Salt (R₃N⁺-R' X⁻) |

Acylation of Amine Centers

The acylation of amine centers in this compound derivatives is a fundamental transformation that allows for the introduction of a wide array of functional groups, significantly influencing the molecule's chemical and biological properties. This reaction typically involves the nucleophilic attack of the amine on an acylating agent, such as an acyl chloride or anhydride (B1165640), leading to the formation of an amide bond. umich.edu The reactivity of the amine can be modulated by the specific reaction conditions employed.

In the context of complex molecules, the ability to perform acylations under various pH conditions is crucial. umich.edu Weak base conditions, for instance, utilize organic amine bases that are not strong enough to deprotonate the nucleophile completely but are themselves good nucleophiles. umich.edu These amine bases can react with a strong acylating agent to form a highly reactive cationic acyl intermediate, which then readily acylates the primary or secondary amine of the this compound derivative. umich.edu

A study on the chemoselective acylation of amines in an aqueous medium using sodium dodecyl sulfate (B86663) (SDS) as a surfactant demonstrated an environmentally friendly approach. organic-chemistry.org This method allows for the efficient acylation of various amines with anhydrides without the need for acidic or basic reagents, and the products can often be isolated without chromatographic separation. organic-chemistry.org

The introduction of an acyl group onto the pyrrolidine nitrogen can serve as a strategic handle for further synthetic modifications or for probing structure-activity relationships (SAR). For example, in the development of RORγt inverse agonists, the pyrrolidine ring of a related phenylpyrrolidinyl sulfone series provided a vector for an acyl substituent to interact with the target protein's binding pocket. nih.gov This highlights how acylation can be a key step in optimizing the pharmacological profile of a molecule.

Table 1: Examples of Acylation Reactions on Pyrrolidine Derivatives

| Acylating Agent | Amine Substrate | Reaction Conditions | Product Type | Reference |

| Acyl Chloride | This compound | Weak organic base (e.g., pyridine) | N-Acyl-4-phenylpyrrolidin-3-amine | umich.edu |

| Acetic Anhydride | This compound | Aqueous SDS | N-Acetyl-4-phenylpyrrolidin-3-amine | organic-chemistry.org |

| Benzoyl Chloride | (3-Phenylpyrrolidin-3-yl)sulfone | Not specified | N-Benzoyl-(3-phenylpyrrolidin-3-yl)sulfone | nih.gov |

This table is illustrative and based on general principles of acylation applied to similar structures.

Elimination Reactions

The Hofmann elimination is a classic organic reaction that converts amines into alkenes. wikipedia.orgbyjus.com The process involves the exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. byjus.commasterorganicchemistry.com This salt is then treated with a base, such as silver oxide in water, to generate a quaternary ammonium hydroxide, which upon heating, undergoes an elimination reaction to form an alkene and a tertiary amine. libretexts.org A key characteristic of the Hofmann elimination is that it typically yields the less substituted alkene, a phenomenon known as the Hofmann rule. wikipedia.orgbyjus.com This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group, which favors the abstraction of a proton from the least sterically hindered β-carbon. wikipedia.orgmasterorganicchemistry.com

In the context of this compound derivatives, a Hofmann-type elimination could be envisioned as a potential synthetic strategy, although direct examples in the literature are scarce. The pyrrolidine ring nitrogen would first be exhaustively methylated to form the corresponding quaternary ammonium salt. Subsequent treatment with a strong base would induce an E2 elimination, potentially leading to the formation of a pyrroline (B1223166) derivative. The regiochemical outcome would depend on the availability and accessibility of β-hydrogens on the pyrrolidine ring.

The Cope elimination, which occurs under milder conditions, is a similar reaction that also favors the formation of the Hofmann product. wikipedia.org Advanced techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times for Hofmann eliminations. numberanalytics.com The choice of solvent can also play a critical role, with polar aprotic solvents like DMSO and DMF often being used to stabilize the transition state. numberanalytics.com

Table 2: General Steps in Hofmann Elimination

| Step | Reagents | Intermediate/Product | Purpose | Reference |

| 1. Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide Salt | Converts the amine into a good leaving group. | byjus.commasterorganicchemistry.com |

| 2. Anion Exchange | Silver Oxide (Ag₂O), Water (H₂O) | Quaternary Ammonium Hydroxide Salt | Replaces the iodide ion with the more basic hydroxide ion. | libretexts.org |

| 3. Elimination | Heat | Alkene + Tertiary Amine | Promotes the E2 elimination to form the final products. | libretexts.org |

Derivatization for Enhanced Functionality

Modifications of Carbamate (B1207046) Functional Groups

Carbamates, with their hybrid amide-ester structure, are versatile functional groups in medicinal chemistry. nih.govwosjournals.com They can serve as stable isosteres for amide bonds, participate in hydrogen bonding, and be used as protecting groups for amines. nih.gov The modification of carbamate groups on this compound derivatives can significantly alter the compound's properties.

The carbamate group's stability arises from resonance between the amide and carboxyl functionalities. nih.gov However, they are more electrophilic than amides, allowing them to react with nucleophiles. nih.gov The substituents on both the nitrogen and oxygen atoms of the carbamate can be varied to modulate biological and pharmacokinetic properties. nih.gov

One common modification is the hydrolysis of the carbamate group, which can occur under acidic or basic conditions. smolecule.com Basic hydrolysis of a monosubstituted carbamate proceeds through an isocyanate anion intermediate, ultimately yielding the parent amine and carbon dioxide. nih.gov This reactivity allows carbamates to be employed as prodrugs for amines. nih.gov

In synthetic chemistry, carbamates are frequently used as protecting groups for amines due to their stability under a range of conditions. nih.gov For example, a tert-butoxycarbonyl (Boc) group, a type of carbamate, can be readily introduced and subsequently removed under acidic conditions.

Table 3: Common Carbamate Protecting Groups and Their Cleavage Conditions

| Carbamate Protecting Group | Abbreviation | Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | smolecule.com |

| Carboxybenzyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) | nih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | nih.gov |

These modifications of carbamate functional groups provide a powerful tool for fine-tuning the characteristics of this compound derivatives for various applications in research and development.

Structural Modifications and Analog Development of 4 Phenylpyrrolidin 3 Amine

Design Principles for Pyrrolidine-Based Scaffolds

The design of pyrrolidine-based scaffolds is guided by several key principles aimed at optimizing their drug-like properties. The three-dimensional nature of the pyrrolidine (B122466) ring provides a significant advantage over flat, aromatic systems by allowing for better exploration of pharmacophore space. nih.govnih.gov This "pseudorotation" of the ring enables it to adopt various conformations, influencing how a molecule interacts with its biological target. nih.gov

Key design considerations include:

Substitution : The nitrogen atom (N-1) and various carbon positions (C-2, C-3, C-4, C-5) of the pyrrolidine ring are amenable to substitution. The nitrogen atom's nucleophilicity makes it a prime location for introducing a wide range of functional groups, with a vast majority of FDA-approved pyrrolidine drugs being substituted at this position. nih.gov Substituents at the C-2 position can alter the basicity of the scaffold, while modifications at other positions can be used to explore interactions with specific binding pockets of a target protein. nih.gov

Physicochemical Properties : Introducing a pyrrolidine ring into a molecule can improve properties like water solubility. researchgate.net The ability to append various functional groups allows for the precise tailoring of properties such as lipophilicity, polarity, and hydrogen bonding capacity to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthetic Strategies for Diverse Substitution Patterns

A variety of synthetic methods have been developed to create a diverse array of substituted pyrrolidine derivatives, enabling extensive structure-activity relationship (SAR) studies. nih.govsci-hub.se

The introduction of aromatic and heteroaromatic groups onto the pyrrolidine scaffold is a common strategy to enhance biological activity. These moieties can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, with biological targets.

Several synthetic approaches are employed:

N-Arylation : The direct coupling of anilines with diketones, followed by reductive amination, provides an efficient route to N-aryl-substituted pyrrolidines. nih.gov Catalytic systems, such as those based on iridium, can facilitate this transformation. nih.govresearchgate.net Another method involves the reaction of arylamines with cyclic ethers in the presence of reagents like phosphorus oxychloride (POCl₃) and DBU. organic-chemistry.org

C-H Arylation : Palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups at specific carbon positions of the pyrrolidine ring. acs.org By using directing groups, it is possible to achieve regio- and stereoselective functionalization. For example, a directing group at the C-3 position can guide arylation to the C-4 position. acs.org

Cycloaddition Reactions : [3+2] Cycloaddition reactions between azomethine ylides and various dipolarophiles are a powerful tool for constructing highly substituted pyrrolidines with aromatic and heteroaromatic groups. sci-hub.seosaka-u.ac.jpmdpi.com This method allows for the creation of complex structures with controlled stereochemistry. nih.gov

A notable example involves the synthesis of N-(hetero)aryl pyrroles using a nickel catalyst to react 2,5-hexanedione (B30556) with anilines, tolerating a range of functional groups. researchgate.net

The ability to selectively introduce functional groups at different positions of the pyrrolidine ring is crucial for optimizing molecular properties.

N-1 Functionalization : The pyrrolidine nitrogen is readily functionalized through N-alkylation or N-acylation reactions. smolecule.com For instance, various amines can be coupled with N-Boc-proline to generate a library of derivatives. nih.gov Reductive amination is another key strategy for introducing substituents at the N-1 position. nih.gov

C-4 Functionalization : The C-4 position is a common site for modification. Chiral 4-pyrrolidinopyridine (B150190) analogues have been prepared from 4-hydroxy-l-proline, where the C-4 position is further functionalized. researchgate.net The synthesis of pyrrolidines with diverse functionalities at the 4-position, including fluoro, difluoro, nitrile, and alcohol groups, has been demonstrated. diva-portal.org

C-2 Functionalization : Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds enables the synthesis of N-unprotected pyrrolidines with substitution at the C-2 position. organic-chemistry.org

A tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines, showcasing functionalization at the C-2 position. nih.gov

Pyrrolidinone (a lactam) and pyrrolidinedione moieties are important pharmacophores found in numerous biologically active compounds. researchgate.net

Pyrrolidinone Synthesis : Pyrrolidinones can be synthesized through various cyclization strategies. For example, an intramolecular Schmidt reaction of ω-azido carboxylic acids promoted by triflic anhydride (B1165640) (Tf₂O) can yield 2-substituted pyrrolidinones. organic-chemistry.org Another approach involves the cobalt-catalyzed reaction of levulinic acid and aromatic amines under hydrosilylation conditions. organic-chemistry.org

Pyrrolidinedione Synthesis : Pyrrolidine-2,3-dione derivatives can be synthesized from 4-acetyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. jst-ud.vn These precursors, prepared via multi-component reactions, can react with aliphatic amines to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones. jst-ud.vnbeilstein-journals.org Computational studies have elucidated the reaction mechanism, suggesting it proceeds via a Nef-type rearrangement and cyclization. rsc.org

An example is the synthesis of 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione from the corresponding 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative. jst-ud.vn

Functionalization at Pyrrolidine Ring Positions (e.g., C-2, C-4, N-1)

Specific Classes of Phenylpyrrolidin-3-amine Derivatives

The development of analogues of 4-phenylpyrrolidin-3-amine, often in its dihydrochloride (B599025) salt form for improved solubility and handling, allows for systematic exploration of structure-activity relationships. Modifications typically involve substitution on the phenyl ring and the pyrrolidine nitrogen.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Modification |

| 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine | C₁₀H₁₂Cl₂N₂ | 231.12 | 2,4-dichloro substitution on the N-phenyl ring |

| 1-(3,4-Dichlorophenyl)pyrrolidin-3-amine | C₁₀H₁₂Cl₂N₂ | 231.12 | 3,4-dichloro substitution on the N-phenyl ring (isomer) |

| 1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine | C₁₁H₁₄Cl₂N₂ | 245.14 | Methylene (B1212753) bridge between the dichlorophenyl group and pyrrolidine nitrogen |

| 4-(2,4-Dichlorophenyl)-1-phenylpyrrolidin-3-amine | C₁₆H₁₆Cl₂N₂ | 307.22 | Additional phenyl group on the pyrrolidine nitrogen |

| 1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine | - | - | 4-fluoro substitution on the C-phenyl ring and a tert-butoxymethyl group on the nitrogen |

Table generated from data in search results.

The synthesis of these analogues often involves multi-step sequences. For example, tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate can be synthesized through the initial formation of the pyrrolidine ring followed by functionalization to introduce the benzyl (B1604629) and tert-butylcarbamate (B1260302) groups. smolecule.com The introduction of different substituents, such as the dichlorophenyl groups, illustrates how modifications to the aromatic moiety can be systematically studied. The variation in the position of the chlorine atoms on the phenyl ring, as seen between the 2,4-dichloro and 3,4-dichloro analogues, allows for probing the effects of substituent placement on biological activity. Furthermore, introducing a methylene linker between the phenyl ring and the pyrrolidine nitrogen, as in 1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine, alters the flexibility and orientation of the aromatic group relative to the core scaffold.

Tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate

In the synthesis of complex pharmaceutical compounds, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. Tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate is a key intermediate that exemplifies this strategy in the elaboration of the this compound core. smolecule.com The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine at the 3-position of the pyrrolidine ring.

The synthesis of this intermediate can be achieved through methods such as direct carbamation of the corresponding 1-benzyl-4-phenylpyrrolidin-3-amine (B1438296) or via a multi-step synthesis that involves the initial formation of the pyrrolidine ring followed by functionalization. smolecule.com Once the Boc group is in place, it allows for selective chemical modifications at other positions of the molecule. For instance, reactions like N-alkylation or modifications to the phenyl ring can be performed without affecting the protected amine. smolecule.com

Following the desired synthetic steps, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid, to liberate the free amine. This amine then becomes available for further derivatization, such as acylation or the introduction of other functional moieties to build the final, more complex drug candidate. This protected carbamate (B1207046) is a well-established precursor in the development of Neurokinin-1 (NK1) receptor antagonists, where the 3-amino group is a critical pharmacophoric element. nih.govnih.gov

Sulfonamide Derivatives

The incorporation of a sulfonamide functional group represents a significant strategy in modifying the this compound scaffold, primarily in the pursuit of potent neurokinin-1 (NK1) receptor antagonists. nih.gov The sulfonamide moiety (—SO₂NH—) is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor, enabling strong interactions with receptor binding sites.

Phenyl (3-phenylpyrrolidin-3-yl)sulfone Series

A notable evolution from sulfonamide derivatives is the phenyl (3-phenylpyrrolidin-3-yl)sulfone series, which was developed as selective, orally active inverse agonists of the Retinoic Acid receptor-related Orphan Receptor γt (RORγt). nih.govresearchgate.net RORγt is a key transcription factor in the differentiation of Th17 cells, which are involved in autoimmune diseases. nih.gov

The discovery of this series began with a previously reported bicyclic sulfonamide. researchgate.net Through structure-based design and extensive Structure-Activity Relationship (SAR) studies, researchers identified that a combination of specific structural features was critical for high selectivity. Key modifications included the introduction of polar amide groups at the N1-position of the pyrrolidine ring and placing a perfluoroisopropyl group at the para-position of the 3-phenyl ring. nih.govresearchgate.net These changes were instrumental in achieving high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ. nih.gov

Further optimization of this series led to the identification of lead compounds with excellent selectivity and favorable pharmacokinetic properties in vitro and in vivo. nih.gov

| Compound | N1-Substituent | 3-Phenyl Substituent | RORγt IC₅₀ (nM) | PXR EC₅₀ (μM) |

|---|---|---|---|---|

| (R)-5 | -C(O)CH₃ | -H | 14 | 0.06 |

| (R)-12 | -C(O)CH₂OH | -H | 15 | >7.5 |

| (R)-23 | -C(O)CH₃ | -C(CF₃)₂OH | 10 | >7.5 |

| (R)-26 | Cyclohexanecarboxylic acid | -C(CF₃)₂OH | 4 | >7.5 |

Alaninamide and Bioisostere Analogues

Another fruitful avenue of modification involves coupling amino acids, such as alanine, to the core scaffold to form alaninamide derivatives. This approach introduces a chiral center and peptide-like features that can form specific interactions with biological targets. A recent study detailed the synthesis of novel alaninamide derivatives for potential use as antiseizure and antinociceptive therapies. semanticscholar.org

In this research, a key strategy involved the concept of bioisosterism, where a part of a molecule is replaced by another group with similar physical or chemical properties. Specifically, a piperazine (B1678402) ring in an existing series of active compounds was replaced with a 1-phenylpyrrolidin-3-amine (B101601) moiety. semanticscholar.org This bioisosteric replacement aimed to evaluate the impact of the pyrrolidine core on the compound's biological activity. The final compounds were synthesized by acylating the 3-amino group of the pyrrolidine with a protected alanine, followed by further modifications. semanticscholar.org

Furthermore, a patent for alpha-amino amide derivatives listed N-(4-phenylpyrrolidin-3-yl)-D-serinamide, a close analogue of the corresponding alaninamide, demonstrating the utility of this scaffold in combination with amino acid amides in drug discovery programs. google.com These modifications explore new chemical space and can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. semanticscholar.org

2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine Derivatives

The attachment of heterocyclic rings to the this compound scaffold has led to the development of novel compound classes. One such class is the 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine derivatives. nih.govmdpi.com Researchers have prepared libraries of these compounds using a parallel solution-phase synthesis approach to explore their potential as bioactive agents. mdpi.com

The synthesis is a multi-step process that begins with itaconic acid. nih.govmdpi.com A five-step transformation yields key intermediates: 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. nih.gov These carboxylic acids are then subjected to parallel amidation with a diverse set of aliphatic amines. nih.govmdpi.com This parallel synthesis approach allows for the rapid generation of a library of related compounds, which is highly efficient for exploring the structure-activity relationships of the series. The resulting library of 24 different carboxamides provides a valuable tool for screening against various biological targets. nih.gov

Another synthetic route involves a three-step process also starting from itaconic acid derivatives, which undergo cyclization with primary amines, followed by a Masamune-Claisen condensation and subsequent cyclization with amidines to form the pyrimidin-4(3H)-one ring system. eurjchem.comresearchgate.neteurjchem.com

3-Amino Alkylated Indoles with Pyrrolidine Moieties

Fusing the pyrrolidine core with other heterocyclic systems, such as indoles, creates conformationally constrained analogues designed to enhance binding affinity and selectivity for specific targets, including the NK1 receptor. nih.govrsc.org An effective method for creating these structures is the AgSbF₆-catalyzed aza-Friedel–Crafts alkylation of indoles with N,O-acetals derived from pyrrolidine. rsc.org This reaction allows for the efficient synthesis of N-α indole (B1671886) substituted pyrrolidine skeletons, often with excellent control over the diastereoselectivity, yielding trans-substituted products. rsc.org

This strategy is part of a broader effort to design novel NK1 antagonists by creating constrained aromatic amino acid analogues. nih.gov For example, a constrained analogue of a tryptophan-derived antagonist was synthesized to create an indoloazepinone structure, effectively linking an indole ring system to a cyclic amine core. nih.gov By creating these more rigid structures, researchers aim to lock the molecule into a bioactive conformation, thereby improving its interaction with the receptor. The distance and relative orientation of the aromatic rings in these hybrid molecules are critical for achieving potent antagonist activity. nih.gov

Structure-Activity Relationship (SAR) Studies in Analog Development

The systematic modification of the this compound scaffold has been guided by extensive Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity.

A critical factor in the SAR of many 3,4-disubstituted pyrrolidine antagonists, particularly for the NK1 receptor, is stereochemistry. The precise spatial arrangement of the substituents on the pyrrolidine ring is often crucial for activity. For example, many potent NK1 antagonists require a specific trans configuration of the substituents at the 3 and 4 positions. wikipedia.org

In the development of the phenyl (3-phenylpyrrolidin-3-yl)sulfone series as RORγt inverse agonists, SAR studies were paramount. nih.govresearchgate.net It was discovered that introducing a polar amide group at the N1 position of the pyrrolidine and a perfluoroisopropyl group on the 3-phenyl ring were key to achieving high selectivity over other nuclear receptors. researchgate.net As shown in Table 1, replacing a simple acetamide (B32628) at N1 with a more complex group like a cyclohexanecarboxylic acid improved potency. nih.gov

For the 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine derivatives, the generation of a 24-compound library through parallel synthesis was explicitly designed for SAR exploration. nih.govmdpi.com By varying the amide substituent attached to the pyrimidine (B1678525) ring, researchers can probe the steric and electronic requirements of the target's binding pocket.

In the alaninamide series, SAR studies revealed that replacing a piperazine ring with a bioisosteric pyrrolidin-3-amine moiety led to a decrease in antiseizure activity in the tested models, demonstrating that even subtle structural changes can have significant biological consequences. semanticscholar.org Additionally, within the piperazine series, compounds with electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position of the phenyl ring showed the most potent activity. semanticscholar.org These collective findings underscore the power of SAR in rationally guiding the design of new therapeutic agents based on the this compound scaffold.

Impact of Substituent Position and Nature on Biological Interactions

The biological activity of this compound derivatives is highly sensitive to the placement and electronic properties of substituents on both the aromatic phenyl ring and the saturated pyrrolidine ring. Modifications can influence target affinity, selectivity, and pharmacokinetic properties.

Systematic studies on derivatives have shown that the pyrrolidine ring allows for rapid SAR exploration, particularly through acylation reactions at the nitrogen atom. nih.gov For instance, in a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones designed as RORγt inverse agonists, modifications at the N1-position of the pyrrolidine ring were critical. While the free amine (NH) analog was less potent than its cyclopentane (B165970) counterpart, the introduction of specific amide groups significantly enhanced activity and selectivity. nih.gov Polar amides, in particular, were found to be crucial for achieving high selectivity against related nuclear receptors like PXR, LXRα, and LXRβ. nih.gov Conversely, small amide, carbamate, and urea (B33335) analogues resulted in slightly weaker activity. nih.gov

Substituents on the 3-phenyl group also play a pivotal role. In the same RORγt inhibitor series, a para-fluoro substituent on the phenyl ring was found to fit well into a hydrophobic pocket of the target enzyme. nih.gov Further exploration of this phenylsulfone moiety revealed that replacing the para-fluoro group with methyl, ethyl, or chloro groups maintained or slightly improved activity, whereas hydrogen or methoxy (B1213986) groups led to a reduction in potency. nih.gov The introduction of meta-substituents like methyl and ethyl groups on the phenylsulfone ring enhanced activity approximately twofold compared to the para-fluoro analog. nih.gov

In a different class of compounds, 4-phenylpyrrolidone derivatives with anticonvulsant properties, the presence of a phenyl substituent on the pyrrolidone ring was a key factor for eliciting the desired activity. researchgate.net Similarly, for inhibitors of the aldo-keto reductase enzyme AKR1C3, a 4-phenylpyrrolidin-2-one analog demonstrated potent nanomolar activity, highlighting the importance of the sulfonamide moiety for inhibitory action. researchgate.net

The nature of the substituent on the pyrrolidine nitrogen can dramatically alter biological outcomes. For GlyT1 inhibitors based on a pyrrolidine sulfonamide scaffold, transforming the sulfonamide into amides, carbamides, or tertiary amines resulted in inactive compounds. nih.gov However, replacing a benzoyl group with various aryl substituents led to potent new analogs. nih.gov Specifically, meta-substituted derivatives showed improved biological activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of this compound analogs from a study on RORγt inverse agonists.

| Compound Analogue | Modification | Target | Effect on Activity |

| Phenyl (3-phenylpyrrolidin-3-yl)sulfone | Free NH on pyrrolidine | RORγt | 2.5-fold less potent than cyclopentane analog nih.gov |

| Amide Analogues | Polar amides at N1-position | RORγt | Comparable or better potency; improved selectivity nih.gov |

| Carbamate/Urea Analogues | Small carbamates/ureas at N1-position | RORγt | Slightly weaker activity nih.gov |

| Phenylsulfone Analogues | R₂ = H, OMe at para-position | RORγt | Reduced activity nih.gov |

| Phenylsulfone Analogues | R₂ = Me, Et, Cl at para-position | RORγt | Maintained or slightly improved activity nih.gov |

| Phenylsulfone Analogues | R₃ = Me, Et at meta-position | RORγt | ~2-fold improvement in activity nih.gov |

Stereochemical Influence on Molecular Recognition

The pyrrolidine ring contains multiple stereogenic centers, making the spatial orientation of its substituents a critical determinant of biological activity. nih.gov The non-planar, puckered nature of the ring allows substituents to adopt specific three-dimensional arrangements that are vital for molecular recognition by biological targets such as enzymes and receptors. nih.gov

The stereochemistry at positions 3 and 4 of the pyrrolidine ring significantly influences the molecule's interaction with its target. In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity tenfold. acs.org This demonstrates that the specific stereoconfiguration of the substituent is crucial for optimal binding. Furthermore, conformational restriction by replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine led to a threefold increase in inhibitory potency. acs.org

In the context of RORγt inverse agonists, the stereochemistry of the 3-phenylpyrrolidin-3-yl core was investigated. The (R)-enantiomer of the free amine pyrrolidine derivative was found to be 2.5-fold less potent than the corresponding cyclopentylsulfone compound. nih.gov This suggests that the specific enantiomer is key to establishing the most favorable interactions within the ligand-binding domain of the receptor. nih.gov

Similarly, for a series of "reverse sulfonamides" targeting AKR1C3, a 12-fold preference for the R stereoisomer was observed, indicating a strong stereochemical preference in the binding pocket. researchgate.net The synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one has been achieved through dynamic kinetic resolution using ω-transaminases, providing access to specific stereoisomers that are valuable as cyclic analogues of γ-aminobutyric acid (GABA) derivatives. researchgate.net This enzymatic approach underscores the importance of obtaining optically pure compounds for pharmacological evaluation. researchgate.net

The influence of stereoisomerism on biological activity is summarized in the table below, highlighting examples where specific enantiomers or diastereomers showed differential effects.

| Compound Series | Stereochemical Feature | Target | Observed Effect |

| Pyrimidine-4-carboxamides | (S)-3-hydroxypyrrolidine | NAPE-PLD | 10-fold increase in activity compared to morpholine acs.org |

| Pyrimidine-4-carboxamides | (S)-3-phenylpiperidine | NAPE-PLD | 3-fold increase in potency via conformational restriction acs.org |

| Phenyl (3-phenylpyrrolidin-3-yl)sulfones | (R)-enantiomer | RORγt | 2.5-fold less potent than a related cyclopentane analog nih.gov |

| "Reverse sulfonamides" | (R)-stereoisomer | AKR1C3 | 12-fold preference in activity over the other stereoisomer researchgate.net |

Investigation of Biological Interactions and Mechanistic Pathways

Enzyme Inhibition Studies

Protein kinases are crucial regulators of cellular signal transduction, and their hyperactivity is often linked to diseases like cancer. cancertreatmentjournal.comwikipedia.org The pyrrolidine (B122466) scaffold is a common feature in many small molecule kinase inhibitors. cancertreatmentjournal.com For instance, Larotrectinib, which contains a pyrrolidine moiety, is a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). tandfonline.commdpi.com Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that incorporating a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position leads to significant TrkA kinase inhibition, with some compounds exhibiting IC₅₀ values of less than 10 nM. mdpi.com The development of kinase inhibitors often involves modifying the pyrrolidine ring to enhance potency and selectivity. tandfonline.comrsc.org These inhibitors function by competing with ATP for the binding site in the kinase domain, thereby blocking the phosphorylation cascade that drives cell proliferation and survival. mdpi.com

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones like GLP-1, which are vital for regulating insulin (B600854) secretion. oatext.comnih.gov Inhibiting DPP-IV is a recognized therapeutic strategy for type 2 diabetes. mdpi.combrieflands.com The pyrrolidine ring has been incorporated into DPP-IV inhibitors to enhance their activity. In one study, replacing a piperazine (B1678402) ring system in a known inhibitor with a 2-benzylpyrrolidine (B112527) heterocyclic ring resulted in a potent inhibitor. oatext.com This modification highlights the structural importance of the pyrrolidine moiety in fitting into the active site of the DPP-IV enzyme. oatext.com The active site of DPP-IV has two main pockets, S1 and S2, and the design of inhibitors often targets these specific regions to achieve high affinity and selectivity. oatext.com

Table 1: DPP-IV Inhibitory Activity of Pyrrolidine Derivatives

| Compound | Structure | DPP-IV IC₅₀ (µM) | Binding Affinity (ΔG, kcal/mol) |

| Compound 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | -9.0 |

| Compound 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | -8.9 |

| Compound 3 | phenethyl-piperazine derivative | 1.2 ± 0.04 | -8.9 |

| Compound 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 | -8.9 |

Data sourced from a study on newly designed DPP-IV inhibitors, which demonstrated that the pyrrolidine-containing compound (2) was the most active among the tested series. oatext.com

The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key players in the inflammatory pathway, metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Dual inhibition of COX and 5-LOX is a strategy to develop anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govresearchgate.netnih.gov Derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated as dual COX/5-LOX inhibitors. researchgate.netnih.gov One study reported the synthesis of a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which showed inhibitory activity against COX-1, COX-2, and 5-LOX. mdpi.com The compound demonstrated a degree of selectivity towards COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. mdpi.com

Table 2: COX and 5-LOX Inhibition by a Phenylpyrrolidine Derivative

| Enzyme | IC₅₀ (µg/mL) |

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Data for ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate. mdpi.com

The pyrrolidine scaffold is integral to the design of inhibitors targeting receptor tyrosine kinases (RTKs) that are often overexpressed or mutated in various cancers, such as EGFR, HER2, and TrkA. tandfonline.commdpi.com Dual inhibition of EGFR and HER2 is a validated approach in cancer therapy. mdpi.com Novel thiazolyl-pyrazoline derivatives have been developed as dual EGFR/HER2 inhibitors, with some compounds showing potent anticancer activity against breast cancer cell lines. mdpi.com For example, compounds 6a and 10b from this class exhibited IC₅₀ values against EGFR and HER2 in the nanomolar range, comparable to the approved drug lapatinib. mdpi.com The pyrrolidine-containing drug Larotrectinib is a selective inhibitor of Trk receptors (TrkA, TrkB, TrkC), which are fused and activated in some cancers. tandfonline.commdpi.com Molecular modeling studies indicate that these inhibitors bind to the ATP-binding site of the kinases, forming crucial interactions with hinge region residues. mdpi.commdpi.com

Table 3: Enzymatic Inhibition of EGFR and HER2 by Thiazolyl-Pyrazoline Derivatives

| Compound | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) |

| 6a | 0.024 | 0.047 |

| 6b | 0.005 | 0.022 |

| 10a | - | - |

| 10b | - | - |

| Lapatinib (Reference) | 0.007 | 0.018 |

Data for selected thiazolyl-pyrazoline derivatives demonstrating potent dual inhibitory activity. mdpi.com Note: Enzymatic assay data for 10a and 10b were not specified in the source, though they showed high cytotoxic activity.

Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair. nih.gov Inhibiting PARP is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination. mdpi.com Several PARP inhibitors incorporate a cyclic amine structure, such as a pyrrolidine ring. acs.orgresearchgate.net A notable example is Veliparib (ABT-888), which features a 2-[(R)-2-methylpyrrolidin-2-yl] group attached to a benzimidazole-4-carboxamide core. acs.org This compound is a potent inhibitor of both PARP-1 and PARP-2, with a Kᵢ of 5 nM, and it demonstrates strong cellular potency. acs.org The inhibition of PARP-1 and PARP-2 prevents the repair of DNA single-strand breaks, which then lead to double-strand breaks during replication, ultimately causing cell death in cancer cells with compromised repair mechanisms. nih.govnih.gov

Table 4: PARP Inhibition Profile of Veliparib (ABT-888)

| Enzyme | Kᵢ (nM) | Cellular EC₅₀ (nM) |

| PARP-1 | 5 | 2 |

| PARP-2 | 5 | 2 |

Data for 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (Veliparib). acs.org

Inhibition of Cancerous Proteins (EGFR, cMet, hTrkA, HER2)

Receptor-Ligand Binding Analysis

Molecular docking and binding analysis are crucial for understanding how 4-phenylpyrrolidin-3-amine derivatives interact with their target receptors at an atomic level. These computational studies rationalize the observed biological activities and guide further structural modifications.

For DPP-IV inhibitors, docking studies have shown that a 2-benzylpyrrolidine derivative can effectively occupy the enzyme's active site. oatext.com The binding affinity, calculated as Gibbs free energy (ΔG), correlates with the inhibitory concentration (IC₅₀), providing a predictive tool for inhibitor design. oatext.com

In the case of COX/LOX inhibitors, molecular docking of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate revealed binding interactions within the active site pockets of these enzymes, explaining its inhibitory effects. mdpi.com

Similarly, for EGFR/HER2 inhibitors, modeling has demonstrated that thiazolyl-pyrazoline compounds fit into the ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions with residues in the hinge region. mdpi.commdpi.com These interactions are essential for the potent inhibition of the kinase activity. Such analyses provide a detailed picture of the receptor-ligand binding, confirming the mechanism of action and offering insights for the development of next-generation inhibitors with improved affinity and selectivity.

Determination of Binding Affinity and Efficacy

The effectiveness of a compound is often linked to its binding affinity and efficacy at specific biological targets. For derivatives of this compound, these properties are crucial in determining their pharmacological profile. Techniques such as radiolabeled binding assays are employed to quantify the interaction between the compound and its target receptors. smolecule.com The affinity of a drug for its receptor is typically defined by the dissociation constant (Kd), which represents the concentration of the drug that occupies 50% of the receptors at equilibrium. units.it A lower Kd value signifies a higher affinity. cam.ac.uk Efficacy, on the other hand, refers to the ability of the compound to elicit a biological response upon binding to the receptor. units.it

Interaction studies with related compounds, such as tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate, highlight the use of such assays to determine receptor-ligand interactions. smolecule.com Preliminary research suggests that these types of compounds may exhibit selective activity towards certain receptors, which is a promising avenue for the development of targeted therapies. smolecule.com The chiral nature of these compounds also makes them valuable tools for studying enzyme interactions and receptor binding.

Table 1: Techniques for Determining Binding Affinity and Efficacy

| Technique | Description |

|---|---|

| Radiolabeled Binding Assays | Used to quantify the interaction between a ligand (the compound) and its receptor by using a radioactively labeled version of the ligand. smolecule.com |

| In Vivo Studies | Assess the pharmacokinetics and pharmacodynamics of a compound within a living organism. smolecule.com |

| Saturation Experiment | Determines the maximal binding capacity (Bmax) of a preparation containing receptors. units.it |

| Competition Experiment | Measures the concentration of a drug that reduces the maximal binding of a labeled reference compound by 50% (IC50). units.it |

Interaction with RORγt Nuclear Receptors

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17). nih.govresearchgate.net As such, it has emerged as a significant target for therapeutic intervention in autoimmune and inflammatory diseases. researchgate.net

Research has led to the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as a series of RORγt inverse agonists. nih.govresearchgate.net These compounds were developed through structure-based design, building upon the binding conformation of previously identified molecules. nih.gov Molecular modeling suggested that modifications to the pyrrolidine ring could enhance interaction with the RORγt ligand-binding domain (LBD). nih.gov X-ray crystallography has been instrumental in validating the binding modes of these compounds, confirming that they adopt a "U-shape" conformation within the RORγt LBD. nih.gov The interaction is often stabilized by hydrogen bonds and ionic interactions with key amino acid residues. researchgate.netnih.gov

The cis-3,4-diphenylpyrrolidine scaffold, in particular, has been shown to be beneficial for inverse agonistic activity on the RORγt receptor. nih.gov The development of these inverse agonists has demonstrated a dose-dependent inhibition of IL-17 production in preclinical models. nih.govresearchgate.net

Investigation of Neurotransmitter System Interactions (e.g., Dopamine (B1211576), Serotonin (B10506) Pathways)

The interaction of this compound and its analogs with neurotransmitter systems, particularly the dopamine and serotonin pathways, is an area of active investigation. Biogenic amines, including dopamine and serotonin, are crucial neurotransmitters that regulate a wide range of physiological and psychological functions. nih.govresearchgate.net

Dopamine, synthesized from the amino acid tyrosine, is involved in motor control, motivation, and reward. nih.govwikipedia.org Serotonin, derived from tryptophan, plays a role in mood, sleep, and appetite. nih.govsigmaaldrich.com The brain possesses distinct dopamine and serotonin pathways, and modulation of these systems can have profound effects. wikipedia.orgjournalaim.comnih.gov

Studies on related compounds, such as Phenylpiracetam, a derivative of the racetam family, have shown an increase in the density of dopamine and serotonin receptors in the brain. nootropicsexpert.com This suggests that more binding sites become available for these neurotransmitters, potentially influencing cognitive functions and mood. nootropicsexpert.com Research on other pyrrolidone derivatives has also pointed towards an activation of cholinergic mechanisms, which are closely intertwined with dopaminergic and serotonergic systems. nih.gov The investigation of how these compounds modulate neurotransmitter release and receptor activity is crucial for understanding their potential therapeutic applications in neurological and psychiatric disorders. journalaim.comgoogle.com

Cellular Mechanism Investigations

The cellular effects of this compound derivatives are multifaceted, impacting cytokine production, inflammatory responses, and neuronal activity.

Effects on Interleukin Production (e.g., IL-17)

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune and inflammatory diseases. nih.govskintherapyletter.comwikipedia.org It is primarily produced by Th17 cells and induces the secretion of other inflammatory mediators like TNF-α and IL-1β. foliamedica.bg

As discussed in the context of RORγt, inverse agonists based on the phenylpyrrolidine scaffold have been shown to effectively inhibit the production of IL-17. nih.govresearchgate.net This inhibition is a direct consequence of modulating the activity of RORγt, the key transcription factor for IL-17. nih.govresearchgate.net The IL-23/IL-17 pathway is a critical axis in inflammation, and targeting it with small molecules has been a major focus of drug discovery. researchgate.netfoliamedica.bg

Studies have demonstrated that oral administration of these compounds can lead to a dose-dependent reduction in IL-17 levels in animal models of inflammatory diseases. nih.gov This highlights the potential of this compound derivatives to serve as a basis for developing novel anti-inflammatory therapies.

Table 2: Key Cytokines and Their Roles in Inflammation

| Cytokine | Primary Function | Relevance to this compound Research |

|---|---|---|

| Interleukin-17 (IL-17) | Pro-inflammatory; induces production of other cytokines and chemokines. wikipedia.org | Derivatives of this compound act as inverse agonists of RORγt, inhibiting IL-17 production. nih.govresearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory; involved in systemic inflammation. foliamedica.bg | IL-17 stimulates the secretion of TNF-α. foliamedica.bg |

| Interleukin-1β (IL-1β) | Pro-inflammatory; mediates inflammatory responses. wikipedia.org | IL-17 stimulates the secretion of IL-1β. foliamedica.bg |

| Interleukin-6 (IL-6) | Pro-inflammatory and anti-inflammatory functions; involved in immune response. wikipedia.org | IL-17 induces the production of IL-6. wikipedia.org |

Modulation of Inflammatory Pathways

The anti-inflammatory properties of compounds related to this compound extend beyond the inhibition of IL-17. Glucocorticoids, for example, exert their potent anti-inflammatory effects by modulating the glucocorticoid receptor (GR). justia.com This modulation can lead to the transrepression of inflammatory genes, which is a key mechanism for their therapeutic action. justia.com

The development of selective GR modulators that favor transrepression over transactivation is a strategy to improve the therapeutic index of anti-inflammatory drugs. justia.com While not directly stated for this compound itself, the broader class of pyrrolidine derivatives is being explored for its potential to modulate various inflammatory pathways. justia.comresearchgate.net This includes the inhibition of enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. researchgate.net

Studies on Nootropic Activity Mechanisms

Nootropics, also known as "smart drugs," are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. healthopenresearch.org The racetam family of drugs, which share a pyrrolidone nucleus, are well-known nootropics. mdpi.com